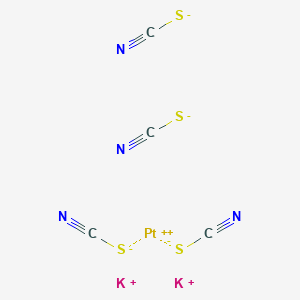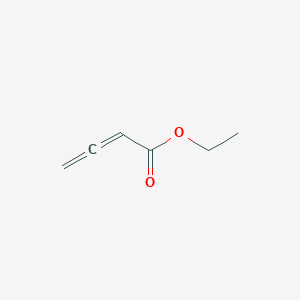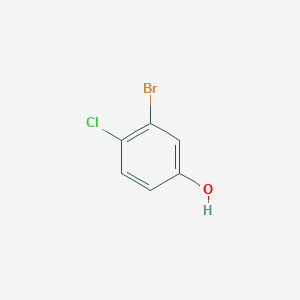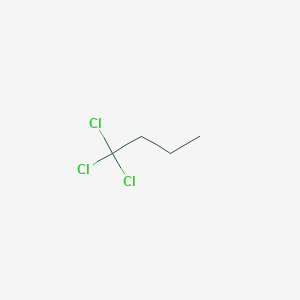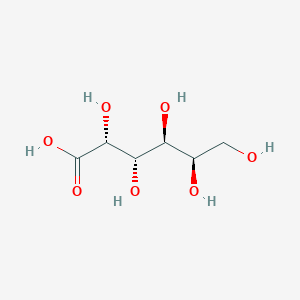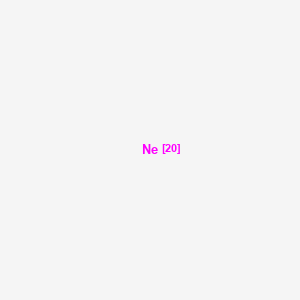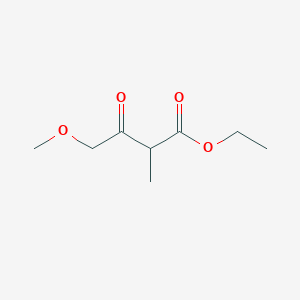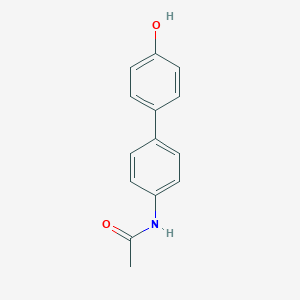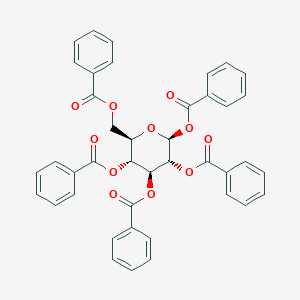
1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE
Vue d'ensemble
Description
1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE is a biochemical reagent widely used in glycobiology research. This compound is a derivative of glucose, where all the hydroxyl groups are replaced by benzoyl groups. It is primarily utilized to study the structure, synthesis, and biological functions of carbohydrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE can be synthesized through the benzoylation of glucose. The process involves the reaction of glucose with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE undergoes various chemical reactions, including:
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucose molecule.
Reduction: The compound can be reduced to remove the benzoyl groups, typically using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Glucose and benzoic acid.
Reduction: Glucose.
Substitution: Various substituted glucose derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE is extensively used in scientific research, particularly in the field of glycobiology. Its applications include:
Structural Studies: Used to study the structure and conformation of carbohydrates.
Synthesis of Glycoconjugates: Acts as a precursor for the synthesis of more complex glycoconjugates.
Biological Studies: Used to investigate the role of carbohydrates in biological systems, including their interactions with proteins and enzymes.
Medicinal Chemistry: Explored for its potential in drug design and development, particularly in the synthesis of carbohydrate-based therapeutics.
Industrial Applications: Utilized in the production of various carbohydrate derivatives for use in food, pharmaceuticals, and cosmetics.
Mécanisme D'action
The mechanism of action of 1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE primarily involves its role as a biochemical reagent. It interacts with various enzymes and proteins involved in carbohydrate metabolism and recognition. The benzoyl groups provide steric hindrance and electronic effects that can influence the reactivity and binding properties of the compound.
Comparaison Avec Des Composés Similaires
1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE can be compared with other similar compounds such as:
1,2,3,4,6-PENTA-O-ACETYL-beta-D-GLUCOPYRANOSE: Similar structure but with acetyl groups instead of benzoyl groups. It is less bulky and has different reactivity.
1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GALACTOPYRANOSE: Similar structure but derived from galactose instead of glucose. It has different stereochemistry and biological properties.
The uniqueness of this compound lies in its specific benzoyl substitutions, which provide distinct steric and electronic properties that are valuable in glycobiology research.
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNMLNFZFGSWQR-WJZQQGDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


